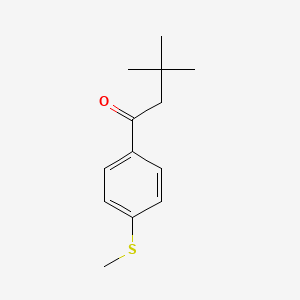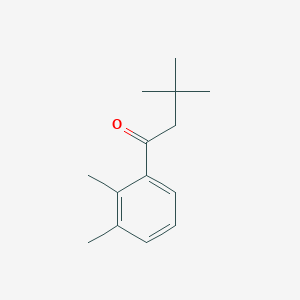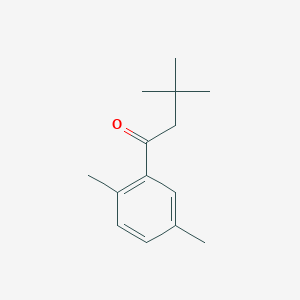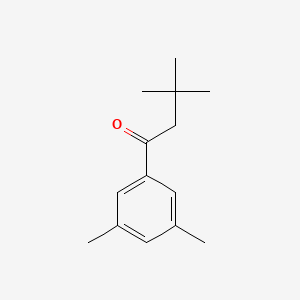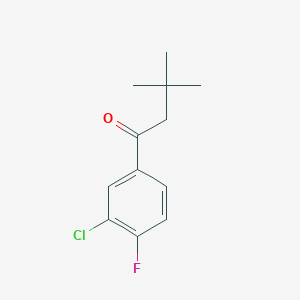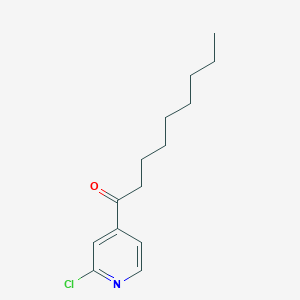
2-Chloro-4-nonanoylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-nonanoylpyridine is a pyridine-based compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol This compound is characterized by the presence of a chlorine atom at the second position and a nonanoyl group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nonanoylpyridine typically involves the reaction of 2-chloropyridine with nonanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 2-Chloro-4-nonanoylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The nonanoyl group can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Amino or thio derivatives of this compound.
Oxidation Reactions: Carboxylic acids or ketones derived from the nonanoyl group.
Reduction Reactions: Piperidine derivatives.
科学研究应用
2-Chloro-4-nonanoylpyridine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-Chloro-4-nonanoylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of various pharmaceuticals and agrochemicals.
4-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.
2-Chloro-4-nitropyridine: Used as an intermediate in the synthesis of more complex molecules.
Uniqueness: 2-Chloro-4-nonanoylpyridine is unique due to the presence of both a chlorine atom and a nonanoyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)nonan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-2-3-4-5-6-7-8-13(17)12-9-10-16-14(15)11-12/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKCWKGCIBJRJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642138 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-74-2 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



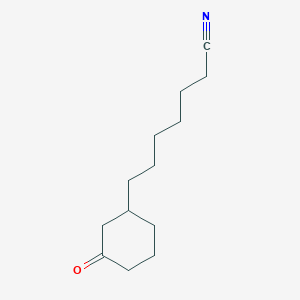
![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)
![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)

